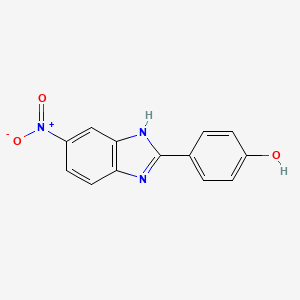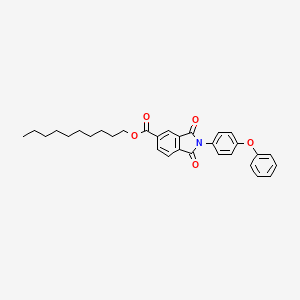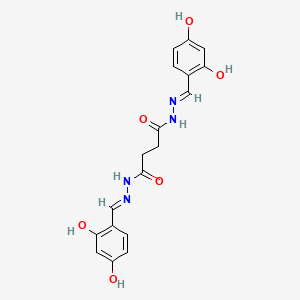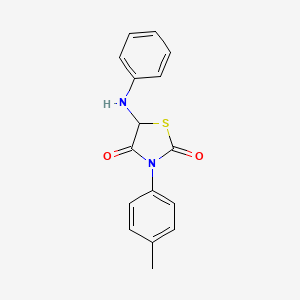![molecular formula C18H25Cl3N2O2 B11709105 4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)
4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C18H21Cl3N2O2 It is known for its unique structure, which includes a benzamide core substituted with a tert-butyl group and a trichloroethyl group linked to a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the trichloroethyl group. The final step involves the attachment of the tetrahydrofuran moiety.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trichloroethyl Group: The trichloroethyl group can be introduced by reacting the intermediate with trichloroacetyl chloride in the presence of a base.
Attachment of Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or amides.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trichloroethyl group and the tetrahydrofuran moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)benzamide
Uniqueness
4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H25Cl3N2O2 |
|---|---|
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
4-tert-butyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C18H25Cl3N2O2/c1-17(2,3)13-8-6-12(7-9-13)15(24)23-16(18(19,20)21)22-11-14-5-4-10-25-14/h6-9,14,16,22H,4-5,10-11H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
QLNMCCYFHYHRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)

![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)

